5-(Pentafluorophenyl)dipyrromethane
Overview
Description
5-(Pentafluorophenyl)dipyrromethane is a meso-substituted dipyrromethane compound. It is a significant precursor in the synthesis of various porphyrins and related macrocyclic compounds. The presence of the pentafluorophenyl group enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Pentafluorophenyl)dipyrromethane is typically synthesized by the condensation of pentafluorobenzaldehyde with excess pyrrole in the presence of a catalytic amount of an acid such as trifluoroacetic acid or indium(III) chloride . The reaction is carried out at room temperature, and the product is usually purified by flash column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-(Pentafluorophenyl)dipyrromethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding dipyrromethene or porphyrin derivatives.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Condensation: It can condense with aldehydes or ketones to form more complex macrocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Condensation: Acid catalysts like trifluoroacetic acid are typically employed.
Major Products Formed
Porphyrins: These are the primary products formed through condensation reactions.
Dipyrromethene Derivatives: Formed through oxidation reactions.
Scientific Research Applications
5-(Pentafluorophenyl)dipyrromethane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Pentafluorophenyl)dipyrromethane primarily involves its role as an intermediate in the synthesis of porphyrins. The pentafluorophenyl group enhances the reactivity of the dipyrromethane, facilitating its condensation with aldehydes or ketones to form macrocyclic structures. These macrocycles can interact with various molecular targets, including DNA and proteins, through mechanisms such as intercalation and groove binding .
Comparison with Similar Compounds
Similar Compounds
5-Phenyldipyrromethane: Lacks the fluorine atoms, making it less reactive in nucleophilic substitution reactions.
5-(4-Nitrophenyl)dipyrromethane: Contains a nitro group, which can participate in different types of reactions compared to the pentafluorophenyl group.
Uniqueness
The presence of the pentafluorophenyl group in 5-(Pentafluorophenyl)dipyrromethane makes it unique due to its enhanced reactivity and ability to participate in a wider range of chemical reactions. This makes it a more versatile intermediate in the synthesis of complex macrocyclic compounds .
Properties
IUPAC Name |
2-[(2,3,4,5,6-pentafluorophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5N2/c16-11-10(12(17)14(19)15(20)13(11)18)9(7-3-1-5-21-7)8-4-2-6-22-8/h1-6,9,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGQROJURKZJOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=CN2)C3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457737 | |
Record name | 2,2'-[(Pentafluorophenyl)methylene]di(1H-pyrrole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167482-91-9 | |
Record name | 2,2'-[(Pentafluorophenyl)methylene]di(1H-pyrrole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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